REACTION_SMILES
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[CH3:1][c:2]1[cH:3][c:4](=[O:14])[nH:5][n:6][c:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1.[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19]>>[CH3:1][c:2]1[cH:3][c:4]([Cl:17])[n:5][n:6][c:7]1-[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(=O)[nH]nc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc(Cl)nnc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |